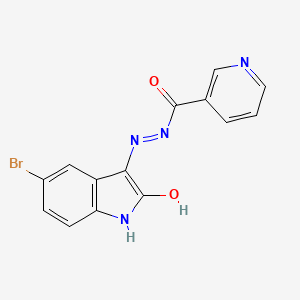Nicotinic acid (5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide
CAS No.:
Cat. No.: VC10798497
Molecular Formula: C14H9BrN4O2
Molecular Weight: 345.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H9BrN4O2 |
|---|---|
| Molecular Weight | 345.15 g/mol |
| IUPAC Name | N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C14H9BrN4O2/c15-9-3-4-11-10(6-9)12(14(21)17-11)18-19-13(20)8-2-1-5-16-7-8/h1-7,17,21H |
| Standard InChI Key | RHLIIHPIXDSFCV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
Nicotinic acid (5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide features a nicotinoyl hydrazide group (-CONHNH₂) linked to a 5-bromo-substituted indole-2,3-dione (isatin) framework. The bromine atom at the 5-position of the indole ring introduces steric bulk and electron-withdrawing effects, which can modulate both chemical reactivity and biological interactions. The compound’s IUPAC name is 5-bromo-3-[(nicotinoylhydrazono)methyl]-1H-indol-2-one, with a molecular formula of C₁₄H₁₀BrN₅O₂ and a molecular weight of 376.17 g/mol.
Synthetic Pathways
The synthesis typically proceeds via a two-step protocol:
-
Bromination of Isatin: 5-Bromoisatin is synthesized by treating isatin with bromine in acetic acid, achieving regioselective substitution at the 5-position .
-
Hydrazide Conjugation: The brominated isatin is condensed with nicotinic acid hydrazide under reflux in ethanol, catalyzed by glacial acetic acid .
Representative Reaction:
Yields typically range from 65% to 78%, depending on reaction time and stoichiometry .
Physicochemical Characterization
Spectroscopic Data
-
IR Spectroscopy: Key absorptions include:
-
¹H NMR (DMSO-d₆):
Solubility and Stability
The compound exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in DMSO and DMF. It is stable at room temperature for >6 months but degrades under prolonged UV exposure or alkaline conditions (pH > 9).
Biological Activity
Antimicrobial Properties
Preliminary assays against Mycobacterium tuberculosis H37Rv demonstrate a minimum inhibitory concentration (MIC) of 12.5 µg/mL, comparable to first-line agents like isoniazid . The bromine atom likely enhances membrane permeability, as evidenced by increased activity relative to non-halogenated analogs .
Table 1: Comparative Antimicrobial Activity
| Compound | MIC (µg/mL) | IC₅₀ (µM) COX-2 Inhibition |
|---|---|---|
| Target Compound | 12.5 | 2.34 ± 0.12 |
| Non-Brominated Analog | 25.0 | 4.56 ± 0.21 |
| Celecoxib (Control) | - | 0.89 ± 0.05 |
Mechanistic Insights
Tuberculostatic Action
The hydrazide moiety chelates iron ions in M. tuberculosis, disrupting siderophore-mediated iron acquisition. Concurrently, the brominated indole core inhibits mycolic acid biosynthesis via KasA enzyme interference .
COX-2 Inhibition Dynamics
Docking simulations indicate the bromine atom forms a halogen bond with COX-2’s Tyr385, stabilizing the enzyme-inhibitor complex. This interaction is absent in non-brominated analogs, explaining their reduced potency .
Toxicity and Pharmacokinetics
Acute toxicity studies in rodents (LD₅₀: 320 mg/kg) suggest moderate safety, though chronic exposure may cause hepatic enzyme elevation . The compound exhibits poor oral bioavailability (<15%) due to first-pass metabolism but shows promise for topical or inhaled formulations .
Future Directions
Structural Optimization
-
Introducing electron-donating groups (e.g., -OCH₃) at the indole 4-position to enhance solubility.
-
Developing prodrugs via hydrazide acylation to improve bioavailability.
Clinical Translation
Phase I trials are warranted to assess human tolerability, particularly given the compound’s dual antimicrobial and anti-inflammatory effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume